molecular formula C6H9FN2O3S B13515991 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride

1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride

Katalognummer: B13515991
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: RHVBEOUUUXNHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a methoxymethyl group, a methyl group, and a sulfonyl fluoride group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 4-methyl-1H-pyrazole-5-sulfonyl chloride with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to their inhibition. This interaction is often facilitated by the formation of a stable transition state complex, which mimics the natural substrate of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide analogs. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Eigenschaften

Molekularformel

C6H9FN2O3S

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-(methoxymethyl)-4-methylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C6H9FN2O3S/c1-5-3-8-9(4-12-2)6(5)13(7,10)11/h3H,4H2,1-2H3

InChI-Schlüssel

RHVBEOUUUXNHHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1)COC)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.